2-Ateco
Overview
Description
2-Ateco is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is structurally similar to the natural compound, Aconitine. 2-Ateco is known for its potent biological effects and is used in various studies to understand its mechanism of action and potential applications.
Scientific Research Applications
Application in Neurology : A significant application of 2-Ateco is in the field of neurology, particularly in idiopathic intracranial hypertension (IIH). ATECO MRV (auto-triggered elliptic-centric-ordered three-dimensional gadolinium-enhanced MR venography) is used to identify IIH patients with high sensitivity and specificity. This technique, along with a novel grading system for quantifying sinovenous stenoses, enables effective identification and characterization of this condition (Farb et al., 2003).
In Pharmaceutical Research : 2-Ateco is also significant in pharmaceutical research. For instance, the Caco-2 cell line is utilized for studying the passive diffusion of drugs across intestinal epithelium. This model helps in understanding the transepithelial transport properties of various drugs, which is crucial for drug development (Artursson, 1990).
Photovoltaic and Photochemical Applications : Another area where 2-Ateco finds application is in the development of light-harvesting systems. Research on two-dimensional transition metal dichalcogenides (2-D TMDCs) has shown potential for photochemical and photovoltaic applications, such as in ultrathin solar cells and photocatalytic systems (Peng, Ang, & Loh, 2015).
Cancer Research : In oncology, studies have utilized 2-Ateco in evaluating the efficacy and safety of treatments like atezolizumab in patients with non-small cell lung cancer (NSCLC). The research focuses on how patients with different levels of PD-L1 expression respond to this treatment, aiding in personalized cancer therapy (Spigel et al., 2018).
properties
IUPAC Name |
(1S,2S,3S,6R)-3-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]-7-oxabicyclo[4.1.0]hept-4-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(11-12-10)4-5-15-7-3-2-6-9(14-6)8(7)13/h2-3,6-9,13H,4-5H2,1H3/t6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRPUYJCCCKEH-BZNPZCIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCSC2C=CC3C(C2O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCS[C@H]2C=C[C@@H]3[C@H]([C@@H]2O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929338 | |
Record name | 3-{[2-(3-Methyl-3H-diaziren-3-yl)ethyl]sulfanyl}-7-oxabicyclo[4.1.0]hept-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ateco | |
CAS RN |
136353-70-3 | |
Record name | 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136353703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[2-(3-Methyl-3H-diaziren-3-yl)ethyl]sulfanyl}-7-oxabicyclo[4.1.0]hept-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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